molecular formula C16H19Cl2F3N4O B13433937 1-(4-((2-((2-Aminoethyl)(methyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride

1-(4-((2-((2-Aminoethyl)(methyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride

Cat. No.: B13433937
M. Wt: 411.2 g/mol
InChI Key: QZNUXNVTLHTBIV-UHFFFAOYSA-N
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Description

1-(4-((2-((2-Aminoethyl)(methyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2-((2-Aminoethyl)(methyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the aminoethyl and methylamino groups. The final step involves the addition of the trifluoroethanone moiety and the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2-((2-Aminoethyl)(methyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloroquinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(4-((2-((2-Aminoethyl)(methyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(4-((2-((2-Aminoethyl)(methyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: Shares the quinoline core but lacks the trifluoroethanone moiety.

    Quinacrine: Another quinoline derivative with different substituents.

    Primaquine: Contains a similar aminoethyl group but differs in other structural aspects.

Uniqueness

1-(4-((2-((2-Aminoethyl)(methyl)amino)ethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is unique due to the presence of the trifluoroethanone moiety, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile.

Properties

Molecular Formula

C16H19Cl2F3N4O

Molecular Weight

411.2 g/mol

IUPAC Name

1-[4-[2-[2-aminoethyl(methyl)amino]ethylamino]-7-chloroquinolin-3-yl]-2,2,2-trifluoroethanone;hydrochloride

InChI

InChI=1S/C16H18ClF3N4O.ClH/c1-24(6-4-21)7-5-22-14-11-3-2-10(17)8-13(11)23-9-12(14)15(25)16(18,19)20;/h2-3,8-9H,4-7,21H2,1H3,(H,22,23);1H

InChI Key

QZNUXNVTLHTBIV-UHFFFAOYSA-N

Canonical SMILES

CN(CCN)CCNC1=C2C=CC(=CC2=NC=C1C(=O)C(F)(F)F)Cl.Cl

Origin of Product

United States

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